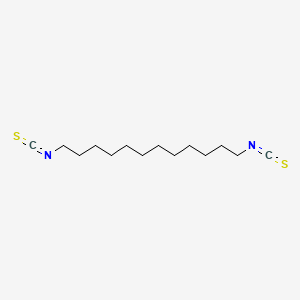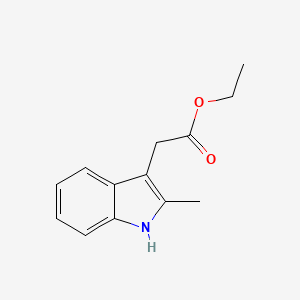
2-Méthyl-3-indolyl-acétate d'éthyle
Vue d'ensemble
Description
Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . It is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .
Synthesis Analysis
The synthesis of Ethyl 2-methyl-3-indoleacetate from 2-Propenoic acid, 3-[2-[(Z)-(1-(phenylseleno)ethylidene)amino]phenyl]-, ethyl ester has been reported .Molecular Structure Analysis
The empirical formula of Ethyl 2-methyl-3-indoleacetate is C13H15NO2, and its molecular weight is 217.26 . The linear formula is C13H15NO2 .Chemical Reactions Analysis
Ethyl 2-methyl-3-indoleacetate is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .Physical And Chemical Properties Analysis
Ethyl 2-methyl-3-indoleacetate has a boiling point of 195-196 °C/3.5 mmHg (lit.), a density of 1.11 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.571 (lit.) .Applications De Recherche Scientifique
Inhibiteur de HDAC avec activité anticancéreuse
Le 2-méthyl-3-indolyl-acétate d'éthyle a été utilisé comme réactif pour la préparation de dérivés hydroxamates, qui agissent comme inhibiteurs de HDAC . Les inhibiteurs de HDAC sont une classe de composés qui ont une variété d'effets mais sont principalement utilisés dans le traitement du cancer.
Antagoniste du récepteur de la gastrine/CCK-B
Ce composé est également un réactif pour la préparation stéréosélective de AG-041R . AG-041R est un antagoniste puissant du récepteur de la gastrine/CCK-B. Les antagonistes du récepteur de la gastrine/CCK-B sont utilisés pour traiter une variété de troubles gastro-intestinaux.
Synthèse chimique
Le this compound est utilisé en synthèse chimique en raison de sa réactivité . Sa structure lui permet de participer à diverses réactions chimiques, ce qui en fait un composé précieux dans le domaine de la chimie synthétique.
Recherche pharmaceutique
En raison de son activité biologique, le this compound est souvent utilisé dans la recherche pharmaceutique . Il peut être utilisé pour développer de nouveaux médicaments ou pour étudier le mécanisme des médicaments existants.
Science des matériaux
En science des matériaux, le this compound peut être utilisé dans le développement de nouveaux matériaux . Ses propriétés uniques peuvent contribuer aux caractéristiques des matériaux résultants.
Recherche biochimique
Le this compound peut être utilisé en recherche biochimique . Il peut être utilisé pour étudier divers processus et voies biochimiques.
Mécanisme D'action
Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . This compound has been used in various applications, including the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity .
Target of Action
It has been used as a reactant for the preparation of hydroxamate derivatives, which are known to inhibit histone deacetylase (hdac) enzymes . HDACs are crucial regulators of gene expression and have been implicated in various diseases, including cancer .
Mode of Action
While the exact mode of action of Ethyl 2-methyl-3-indoleacetate is not well-documented, its use in the preparation of HDAC inhibitors suggests that it may interact with these enzymes. HDAC inhibitors typically work by binding to the catalytic site of the enzyme, preventing it from removing acetyl groups from histones. This action leads to an open chromatin structure, promoting gene transcription .
Biochemical Pathways
As a precursor to hdac inhibitors, it may indirectly influence the acetylation status of histones, thereby affecting gene expression .
Result of Action
Its use in the preparation of hdac inhibitors suggests that it may contribute to the inhibition of hdac enzymes, leading to changes in gene expression and potentially exerting anticancer effects .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ethyl 2-methyl-3-indoleacetate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxamate derivatives. These derivatives act as HDAC inhibitors, which are crucial in regulating gene expression by modifying the acetylation status of histones . The compound interacts with enzymes such as HDACs, inhibiting their activity and leading to increased acetylation of histones. This interaction can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .
Cellular Effects
Ethyl 2-methyl-3-indoleacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression . This can result in the activation of tumor suppressor genes and the suppression of oncogenes, ultimately inhibiting cancer cell proliferation and inducing apoptosis . Additionally, the compound may affect cell signaling pathways involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of ethyl 2-methyl-3-indoleacetate involves its interaction with HDACs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, making it more accessible for transcription factors and other regulatory proteins . As a result, the expression of genes involved in cell cycle regulation, apoptosis, and differentiation can be modulated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-methyl-3-indoleacetate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of ethyl 2-methyl-3-indoleacetate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity and induce changes in gene expression without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
Ethyl 2-methyl-3-indoleacetate is involved in metabolic pathways related to the synthesis of hydroxamate derivatives . The compound interacts with enzymes such as HDACs, leading to the inhibition of their activity and subsequent changes in gene expression . Additionally, the compound may affect metabolic flux and metabolite levels, particularly in cancer cells .
Transport and Distribution
The transport and distribution of ethyl 2-methyl-3-indoleacetate within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on HDAC activity and gene expression . The localization and accumulation of the compound within specific tissues can also impact its therapeutic efficacy and toxicity .
Subcellular Localization
Ethyl 2-methyl-3-indoleacetate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with HDACs and other biomolecules, ultimately affecting its ability to modulate gene expression and cellular function .
Propriétés
IUPAC Name |
ethyl 2-(2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEXJGHKKHQSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314853 | |
| Record name | Ethyl 2-methyl-3-indoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21909-49-9 | |
| Record name | 21909-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-methyl-3-indoleacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20314853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methyl-3-indoleacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



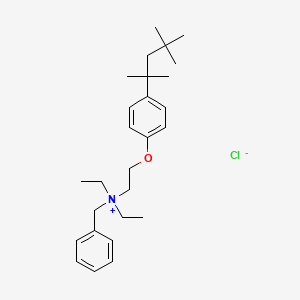
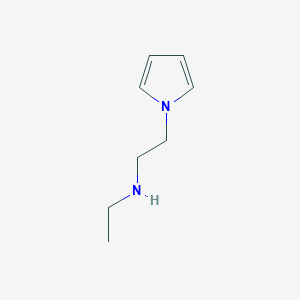
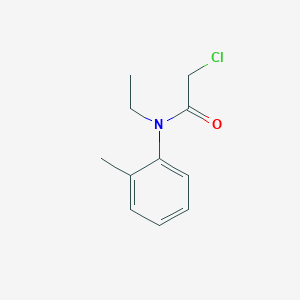
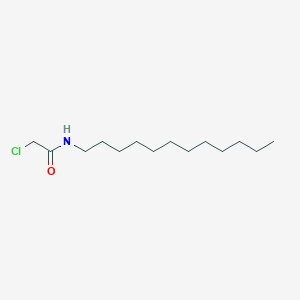

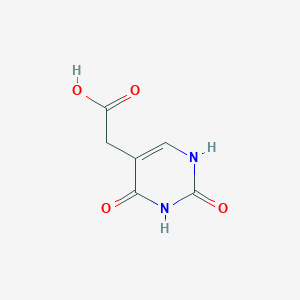
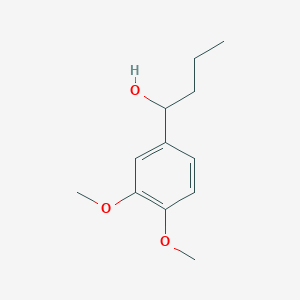

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)



